molecular formula C9H10F3NO B13054392 (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Cat. No.: B13054392
M. Wt: 205.18 g/mol
InChI Key: UIYJYPYCJUAJJP-AJAUBTJJSA-N
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Description

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a fluorinated amino alcohol derivative characterized by its stereospecific (1S,2S) configuration and a 2,3,4-trifluorophenyl substituent. The fluorine atoms on the phenyl ring enhance electronic effects and metabolic stability, while the amino alcohol moiety contributes to hydrogen-bonding interactions. Thus, comparisons herein are based on structurally related analogs from the literature.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1

InChI Key

UIYJYPYCJUAJJP-AJAUBTJJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketone Precursors

  • Starting Material:
    The synthesis begins with a 2,3,4-trifluorophenyl-substituted ketone, such as 1-(2,3,4-trifluorophenyl)propan-2-one.

  • Reduction Agents:
    Common chiral reducing agents include borane complexes with chiral ligands or catalytic systems such as Noyori-type catalysts (e.g., Ru(II) complexes with chiral diphosphine ligands).

  • Reaction Conditions:

    • Temperature: Typically maintained between 0°C to room temperature to optimize stereoselectivity.
    • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are commonly used.
    • pH Control: Mildly acidic to neutral conditions to prevent side reactions.
  • Outcome:
    The reduction converts the ketone carbonyl to a secondary alcohol with the amino group introduced via subsequent amination or by using an imine intermediate.

Reductive Amination Route

  • Imine Formation:
    The ketone reacts with ammonia or a primary amine to form an imine intermediate.

  • Asymmetric Hydrogenation:
    The imine is then subjected to asymmetric hydrogenation using chiral transition metal catalysts to yield the amino alcohol.

  • Catalysts:
    Rhodium or ruthenium complexes with chiral phosphine ligands are effective.

  • Advantages:
    This route allows direct installation of the amino group with control over stereochemistry.

Enzymatic Reduction

  • Enzyme Selection:
    Ketoreductases (KREDs) or transaminases can catalyze the reduction or amination steps with high enantioselectivity.

  • Reaction Conditions:
    Mild aqueous conditions, ambient temperature, and atmospheric pressure.

  • Scalability:
    Suitable for industrial-scale synthesis due to environmental friendliness and cost-effectiveness.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Impact on Synthesis
Temperature 0°C to 25°C Lower temperatures favor higher stereoselectivity
Solvent THF, ethanol, or aqueous buffer Solvent polarity affects catalyst activity and solubility
Catalyst loading 1-5 mol% Higher loading can increase rate but may reduce selectivity
pH Neutral to mildly acidic (pH 6-7) Prevents catalyst degradation and side reactions
Reaction time 4-24 hours Longer times improve conversion but may cause side products

Representative Data Table of Preparation Methods

Method Starting Material Catalyst/Agent Conditions Yield (%) Enantiomeric Excess (ee %) Notes
Asymmetric Reduction 2,3,4-trifluorophenyl ketone Chiral Ru(II) catalyst THF, 0-25°C, 12 h 85-92 >95 High stereoselectivity, widely used
Reductive Amination 2,3,4-trifluorophenyl ketone + ammonia Rhodium chiral catalyst Ethanol, H2, 1 atm, 24 h 80-88 90-98 Direct amino group introduction
Enzymatic Reduction 2,3,4-trifluorophenyl ketone Ketoreductase enzyme Aqueous buffer, 25°C, 24 h 75-85 >99 Eco-friendly, scalable

Research Findings and Comparative Analysis

  • Stereochemical Control:
    The use of chiral catalysts and enzymes ensures high enantiomeric purity, essential for biological activity and pharmaceutical applications.

  • Yield and Purity:
    Optimized reaction conditions yield high purity products (>95%) with minimal side products.

  • Scalability:
    Industrial methods favor catalytic asymmetric hydrogenation or enzymatic routes due to cost-effectiveness and environmental considerations.

  • Substituent Effects: The trifluorophenyl group at the 2,3,4-positions influences reaction kinetics and selectivity due to its electron-withdrawing nature and steric hindrance, requiring fine-tuning of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in enzymatic reactions, making the compound a versatile tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with four structurally related amino alcohols, focusing on substituent effects, stereochemistry, and molecular properties.

Structural and Stereochemical Differences

(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (CAS 1269791-10-7): Substituent: 2,3,5-Trifluorophenyl (vs. 2,3,4-trifluorophenyl in the target). Stereochemistry: Matches the (1S,2S) configuration of the target. Key difference: Fluorine positions alter electronic distribution and steric interactions. The 2,3,5-substitution may reduce steric hindrance compared to the 2,3,4-pattern .

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7): Substituent: Bulky tert-butyl group at the meta position. Stereochemistry: (1S,2R) configuration (differs in C2 stereocenter). Key difference: The tert-butyl group increases lipophilicity (logP) but may hinder binding in sterically sensitive environments .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6): Substituent: Para-trifluoromethylthio group. Stereochemistry: (1S,2R) configuration.

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1): Substituent: 2-Chloro-4-(trifluoromethyl)phenyl. Stereochemistry: (1S,2R) configuration. Key difference: Chlorine introduces a larger halogen atom, increasing van der Waals interactions, while the trifluoromethyl group adds strong electron-withdrawing effects .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Features
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 C₉H₁₀F₃NO 205.18 ≥95% 2,3,5-Trifluorophenyl, (1S,2S)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 207.31 N/A 3-tert-Butylphenyl, (1S,2R)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 257.27 N/A 4-Trifluoromethylthiophenyl, (1S,2R)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C₁₀H₁₁ClF₃NO 253.65 N/A 2-Chloro-4-trifluoromethylphenyl, (1S,2R)

Implications of Substituent and Stereochemistry

  • Fluorine Positioning : The 2,3,4-trifluorophenyl group (target) likely exhibits distinct electronic and steric effects compared to the 2,3,5-isomer . Ortho-fluorine atoms may increase rigidity, while para-substituents influence resonance.
  • Stereochemistry : The (1S,2S) configuration in the target and its 2,3,5-fluoro analog contrasts with the (1S,2R) configuration in other compounds. This difference could significantly impact binding affinity in chiral environments, such as enzyme active sites.

Biological Activity

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant potential in pharmaceutical applications due to its unique molecular structure, which features an amino group and a trifluorophenyl moiety. The presence of fluorine atoms enhances its biological activity and metabolic stability, making it a candidate for various therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H10F3NO
Molar Mass205.18 g/mol
Density1.334 ± 0.06 g/cm³
Boiling Point286.5 ± 35.0 °C
pKa12.14 ± 0.45

Research indicates that (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exhibits significant biological activity through its interactions with various biological systems. It has been shown to modulate enzyme activity and influence receptor interactions, particularly in neurotransmitter systems. This suggests potential therapeutic applications in neuropharmacology and other physiological processes.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Effects : The compound has been investigated for its neurotrophic effects on cortical neurons in fetal rats, where it has demonstrated the ability to enhance neurite outgrowth, indicating potential applications in treating neurodegenerative diseases .
  • Antimalarial Activity : While not directly tested as an antimalarial agent, structural analogs have shown promising results against Plasmodium species by inhibiting dihydroorotate dehydrogenase (DHODH), suggesting that (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL could exhibit similar properties .
  • Enzyme Modulation : Interaction studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, which may lead to its use in pharmacological interventions targeting metabolic disorders.

Case Studies

A few case studies highlight the compound's potential:

  • Study on Neurotrophic Activity : In a controlled experiment involving rat cortical neurons treated with (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL at concentrations of 0.1 mmol/L over six days showed significant enhancement in neurite outgrowth compared to control groups treated with ethanol .
  • Inhibition of DHODH : A study evaluating structural derivatives indicated that compounds similar to (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exhibited IC50 values below 0.03 μM against P. falciparum DHODH, indicating strong inhibitory action that could be leveraged for therapeutic development against malaria .

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